2-Chloro-4,5-dimethyl-1H-imidazole chemical properties
2-Chloro-4,5-dimethyl-1H-imidazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 2-Chloro-4,5-dimethyl-1H-imidazole is limited in publicly available literature. This guide provides a technical overview based on the known properties of analogous compounds, including 2-chloroimidazoles and 4,5-dimethylimidazoles. The information herein is intended to guide research and development efforts.
Chemical Properties and Data
Due to the scarcity of experimental data for 2-Chloro-4,5-dimethyl-1H-imidazole, this section provides a summary of key physicochemical properties for closely related and precursor compounds. These values can serve as estimates and guideposts for the synthesis, purification, and characterization of the target molecule.
Table 1: Physicochemical Properties of 2-Chloro-4,5-dimethyl-1H-imidazole and Related Compounds
| Property | 2-Chloro-4,5-dimethyl-1H-imidazole (Predicted) | 2-Chloro-1H-imidazole | 4,5-Dimethyl-1H-imidazole |
| Molecular Formula | C₅H₇ClN₂ | C₃H₃ClN₂ | C₅H₈N₂ |
| Molecular Weight | 130.58 g/mol | 102.52 g/mol | 96.13 g/mol |
| Melting Point | Data not available | 165-170 °C | 121-122 °C |
| Boiling Point | Data not available | Data not available | 284.29 °C at 760 mmHg |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO. | Data not available | Data not available |
| pKa | Data not available | Data not available | 15.26 ± 0.10 (Predicted) |
Properties for 2-Chloro-1H-imidazole and 4,5-Dimethyl-1H-imidazole are sourced from publicly available chemical databases.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to 2-Chloro-4,5-dimethyl-1H-imidazole would involve the chlorination of the corresponding 4,5-dimethyl-1H-imidazole precursor.
Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole (General Procedure)
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Starting Material: 4,5-Dimethyl-1H-imidazole.
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Chlorinating Agent: A suitable chlorinating agent such as N-chlorosuccinimide (NCS) or hypochlorous acid can be employed.[1]
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Reaction Conditions:
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Dissolve 4,5-dimethyl-1H-imidazole in an appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile).
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Add the chlorinating agent portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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The reaction may require an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
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Work-up and Purification:
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Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
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The crude product is extracted into an organic solvent.
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The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
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The final product can be purified by column chromatography on silica gel or by recrystallization.
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Figure 1: Proposed workflow for the synthesis and characterization of 2-Chloro-4,5-dimethyl-1H-imidazole.
Reactivity
The chlorine atom at the C-2 position of the imidazole ring is known to be susceptible to nucleophilic substitution.[2] This reactivity is a key feature of 2-chloroimidazoles and allows for the introduction of a wide range of functional groups.
Common Nucleophilic Substitution Reactions:
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With N-nucleophiles (Amines, Hydrazines): Reaction with primary or secondary amines can yield 2-amino-substituted imidazole derivatives.[2]
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With S-nucleophiles (Thiols): Thiols can displace the chloride to form 2-thioether-substituted imidazoles.[2]
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With O-nucleophiles (Alkoxides): Alkoxides react to form 2-alkoxy-substituted imidazoles.[3]
Figure 2: Generalized nucleophilic substitution reaction of 2-Chloro-4,5-dimethyl-1H-imidazole.
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of synthesized 2-Chloro-4,5-dimethyl-1H-imidazole.
Experimental Protocols for Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the two methyl groups and the N-H proton of the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing chloro group.
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¹³C NMR: Would provide information on the carbon skeleton, with the C-2 carbon bearing the chlorine atom expected to have a characteristic chemical shift.
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Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and place it in an NMR tube.
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Mass Spectrometry (MS):
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Would be used to determine the molecular weight of the compound. The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
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Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques.
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for N-H stretching, C-H stretching of the methyl groups, and C=N and C=C stretching of the imidazole ring. The C-Cl stretching frequency might also be observable.
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Sample Preparation: Can be run as a thin film, in a KBr pellet, or as a solution.
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Elemental Analysis:
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Would be used to determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.
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Biological Activity
While no specific biological activities have been reported for 2-Chloro-4,5-dimethyl-1H-imidazole, the imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of imidazole have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro substituent can modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and metabolic stability. Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.
References
- 1. Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
